molecular formula C16H15FO B8176295 1-Fluoro-4-(2-(4-vinylphenoxy)ethyl)benzene

1-Fluoro-4-(2-(4-vinylphenoxy)ethyl)benzene

Cat. No.: B8176295
M. Wt: 242.29 g/mol
InChI Key: WSCHGJLPUPMRPC-UHFFFAOYSA-N
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Description

1-Fluoro-4-(2-(4-vinylphenoxy)ethyl)benzene is an organic compound that features a benzene ring substituted with a fluoro group and a vinylphenoxyethyl group

Preparation Methods

The synthesis of 1-Fluoro-4-(2-(4-vinylphenoxy)ethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules . The reaction conditions often involve the use of palladium catalysts and boron reagents under an inert atmosphere.

Chemical Reactions Analysis

1-Fluoro-4-(2-(4-vinylphenoxy)ethyl)benzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the vinyl group into an ethyl group, using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Scientific Research Applications

1-Fluoro-4-(2-(4-vinylphenoxy)ethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(2-(4-vinylphenoxy)ethyl)benzene involves its interaction with various molecular targets. The fluoro group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The vinyl group can undergo polymerization reactions, making the compound useful in material science .

Comparison with Similar Compounds

1-Fluoro-4-(2-(4-vinylphenoxy)ethyl)benzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of a fluoro group and a vinylphenoxy group, providing distinct chemical and physical properties that can be leveraged in various applications.

Properties

IUPAC Name

1-ethenyl-4-[2-(4-fluorophenyl)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO/c1-2-13-5-9-16(10-6-13)18-12-11-14-3-7-15(17)8-4-14/h2-10H,1,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCHGJLPUPMRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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